molecular formula C18H21N3O2 B12175290 N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B12175290
M. Wt: 311.4 g/mol
InChI Key: QIELGNGVDMLFEO-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound. Finally, the cyclopropane carboxamide group is added via a cyclopropanation reaction, often using diazo compounds as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the cyclopropane carboxamide group can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its combination of the indole, piperidine, and cyclopropane carboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3O2/c22-17(12-5-6-12)20-13-7-9-21(10-8-13)18(23)15-11-19-16-4-2-1-3-14(15)16/h1-4,11-13,19H,5-10H2,(H,20,22)

InChI Key

QIELGNGVDMLFEO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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